tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate
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Overview
Description
tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate: is a complex organic compound with the molecular formula C16H22N2O2 . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate involves several steps. One common method includes the use of tert-butyl chloroformate and pyrrolo[3,4-c]isoquinoline as starting materials . The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors , modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate can be compared to other isoquinoline derivatives such as:
- tert-Butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate
- tert-Butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]quinoline-2-carboxylate
These compounds share similar structural features but differ in their stereochemistry and specific functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl (3aS,9bS)-5-oxo-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-8-12-10-6-4-5-7-11(10)14(19)17-13(12)9-18/h4-7,12-13H,8-9H2,1-3H3,(H,17,19)/t12-,13-/m1/s1 |
InChI Key |
LJINFLYUSOVTHB-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC(=O)C3=CC=CC=C23 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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